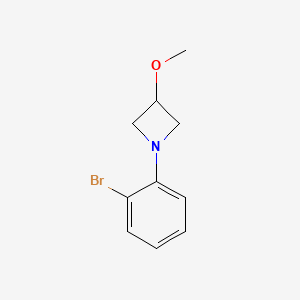
1-(2-Bromophenyl)-3-methoxyazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3-methoxyazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a bromophenyl group and a methoxy group attached to the azetidine ring makes this compound unique and of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methoxyazetidine typically involves the reaction of 2-bromophenylamine with methoxyacetaldehyde under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the azetidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenyl)-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl-substituted azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3-methoxyazetidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-3-methoxyazetidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, allowing it to reach its target sites more effectively. The azetidine ring can also contribute to the compound’s stability and reactivity, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-3-methoxyazetidine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-3-ethoxyazetidine: Similar structure but with an ethoxy group instead of a methoxy group.
1-(2-Bromophenyl)-3-hydroxyazetidine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 1-(2-Bromophenyl)-3-methoxyazetidine is unique due to the combination of the bromophenyl and methoxy groups, which confer specific chemical and biological properties. The presence of the bromine atom can enhance the compound’s reactivity and potential for further functionalization, while the methoxy group can improve its solubility and bioavailability .
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-3-methoxyazetidine |
InChI |
InChI=1S/C10H12BrNO/c1-13-8-6-12(7-8)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3 |
Clave InChI |
WHCCLXUFOWCTSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(C1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



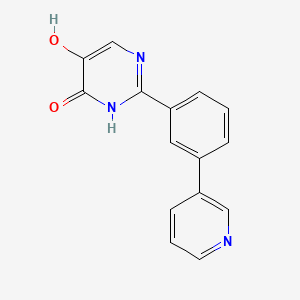

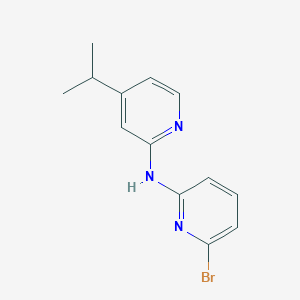
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
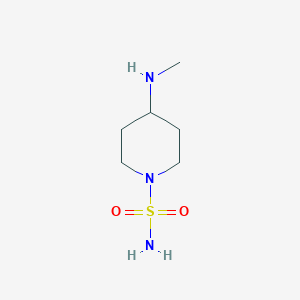
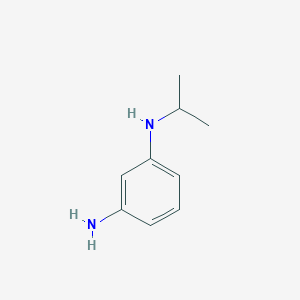

![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)


![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)
